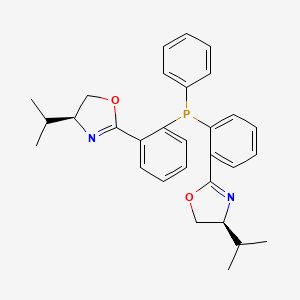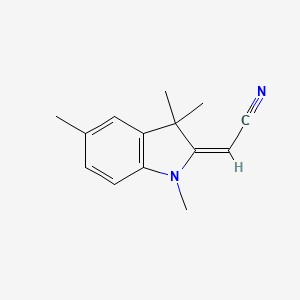![molecular formula C7H11ClF3N B12932273 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B12932273.png)
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a trifluoromethyl group, which imparts distinct chemical properties, and a spirocyclic structure that contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethyl-containing reagent with a suitable azaspiro compound under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized spirocyclic compounds, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride has several scientific research applications, including:
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate.
Medicine: The compound’s unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The spirocyclic structure may also contribute to its stability and ability to interact with multiple pathways.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: Another compound containing a trifluoromethyl group, known for its applications in agrochemicals and pharmaceuticals.
Thiazaspiro[3.3]heptane: A structurally similar compound used in the discovery of pan-CDK inhibitors.
Uniqueness
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride stands out due to its unique combination of a trifluoromethyl group and a spirocyclic structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11ClF3N |
|---|---|
Peso molecular |
201.62 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-1-2-6(5)3-11-4-6;/h5,11H,1-4H2;1H |
Clave InChI |
PFBZBEDBHCXQHO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1C(F)(F)F)CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


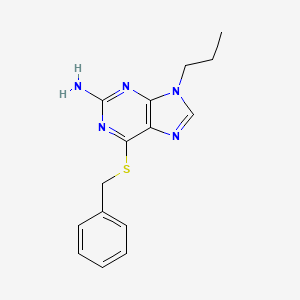
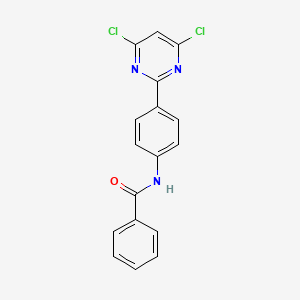
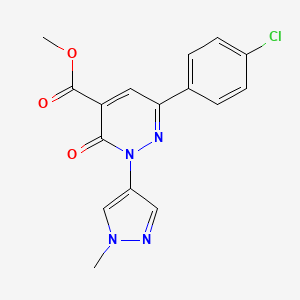
![1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12932208.png)
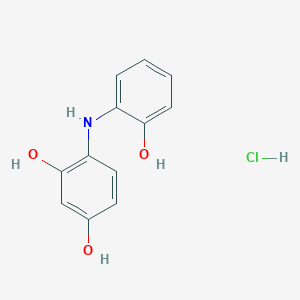
![6-[(Pyridin-3-yl)methyl]-1H-benzimidazole](/img/structure/B12932223.png)
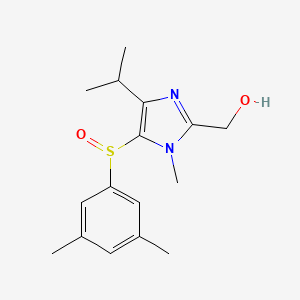
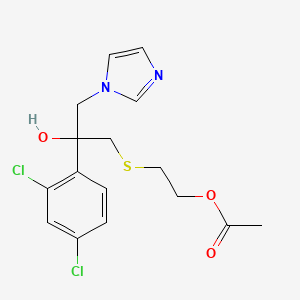
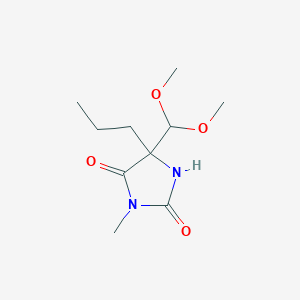
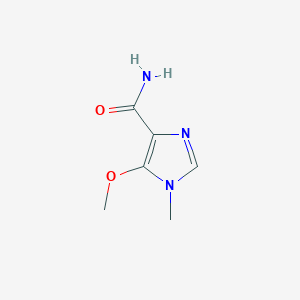
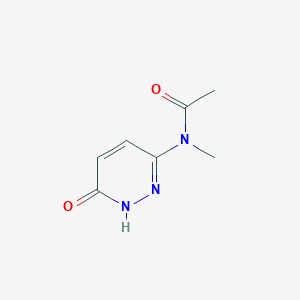
![3-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)propan-1-ol](/img/structure/B12932250.png)
